molecular formula C15H16N6OS B6005758 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

カタログ番号: B6005758
分子量: 328.4 g/mol
InChIキー: FDCUKVFIZPVKLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities. The compound also features a tetrazole ring, a bioisostere for carboxylic acids and other functional groups that can influence a molecule's pharmacokinetic properties and receptor binding affinity. This specific combination of a benzothiazole unit linked to a tetrazole-substituted cyclohexanecarboxamide is designed for investigating structure-activity relationships in the development of new therapeutic agents. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis and for probing biological targets. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-13(18-14-17-11-6-2-3-7-12(11)23-14)15(8-4-1-5-9-15)21-10-16-19-20-21/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUKVFIZPVKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=NC3=CC=CC=C3S2)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Knoevenagel Condensation

A modified Knoevenagel reaction is employed to form the benzothiazole’s conjugated system. For example, reacting 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-one with a malonate derivative in the presence of piperidine as a base yields the (2E)-configured benzothiazolylidene intermediate.

Representative Reaction Conditions

ComponentDetails
Starting Material6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-one
NucleophileDiethyl malonate
CatalystPiperidine (5 mol%)
SolventEthanol
TemperatureReflux (78°C)
Yield72–78%

Cyclization of Thioamides

Alternative routes involve cyclizing 2-aminothiophenol derivatives with carbonyl compounds. For instance, 2-amino-6-(methylsulfonyl)benzothiazole is treated with cyclohexanecarbonyl chloride in dichloromethane to form the benzothiazole-amide intermediate.

Tetrazole Group Introduction

The tetrazole ring is introduced via [2+3] cycloaddition between a nitrile and sodium azide, often catalyzed by Lewis acids.

Azide-Cyanide Cycloaddition

1-(Cyclohexanecarboxamido)benzothiazole is reacted with trimethylsilyl azide (TMSN₃) and a nitrile source (e.g., acetonitrile) under microwave irradiation to yield the tetrazole-substituted product.

Optimized Conditions

ParameterValue
Nitrile SourceAcetonitrile
Azide SourceTMSN₃
CatalystZinc bromide (ZnBr₂)
Temperature120°C (microwave)
Reaction Time30 minutes
Yield65–70%

Post-Functionalization Strategies

In some cases, the tetrazole is pre-synthesized and coupled to the benzothiazole-cyclohexanecarboxamide intermediate via nucleophilic substitution. For example, 1H-tetrazole-1-acetic acid is activated with EDC/HOBt and reacted with the amine group of the benzothiazole derivative.

Final Coupling and Amide Bond Formation

The benzothiazolylidene and tetrazole-cyclohexanecarboxamide intermediates are coupled via amide bond formation.

Carbodiimide-Mediated Coupling

Using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid derivative of the benzothiazole is coupled to the tetrazole-cyclohexaneamine in dimethylformamide (DMF).

Reaction Parameters

ReagentRole
EDCCarbodiimide coupling agent
HOBtCoupling accelerator
SolventDMF
Temperature0°C → room temperature
Yield80–85%

Direct Cyclocondensation

A one-pot method involves heating the benzothiazole precursor, 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, and phosphorus oxychloride (POCl₃) at 60°C to facilitate direct amide bond formation.

Comparative Analysis of Methods

The table below evaluates the efficiency of key synthetic routes:

MethodAdvantagesLimitationsYield Range
Knoevenagel + CycloadditionHigh regioselectivity, scalableRequires harsh conditions65–78%
Thioamide Cyclization + EDC CouplingMild conditions, pure productsMulti-step, costly reagents70–85%
One-Pot CyclocondensationTime-efficient, fewer stepsLower yields, side reactions55–65%

Characterization and Validation

Critical characterization data for the final compound include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.95–7.45 (m, 3H, benzothiazole), 3.10 (s, 3H, SO₂CH₃), 2.45–1.20 (m, 10H, cyclohexane).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O), 1550 cm⁻¹ (tetrazole ring).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Industrial and Research Applications

Optimized methods are employed in medicinal chemistry for scalable production, particularly in anticancer and antimicrobial drug discovery. Recent patents highlight its use as a tubulin polymerization inhibitor, leveraging the tetrazole’s hydrogen-bonding capacity .

化学反応の分析

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds containing benzothiazole structures can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancers . The specific compound has not been extensively studied in this context; however, its structural analogs have demonstrated promising results.

Case Study:
A series of β-carboline derivatives with similar structures were evaluated for their anticancer activity against human cancer cell lines. One derivative showed an IC50 value below 1 μM against ovarian carcinoma cells (OVCAR-3), highlighting the potential efficacy of compounds containing both benzothiazole and tetrazole rings in cancer therapy .

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition zones. The mechanism often involves interference with bacterial cell wall synthesis or function .

Neuroprotective Effects

Recent studies suggest that derivatives of benzothiazole may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The development of multi-target directed ligands (MTDLs) incorporating benzothiazole has shown promise in targeting multiple pathways involved in neurodegeneration .

Data Table: Neuroprotective Activity of Benzothiazole Derivatives

Compound NameTarget DiseaseIC50 (μM)Mechanism of Action
Compound AAlzheimer's0.5Inhibition of Aβ aggregation
Compound BParkinson's0.8Dopaminergic neuron protection

Material Science Applications

Beyond biological applications, compounds like N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide are being explored for their potential use in materials science. Their unique chemical properties may allow them to serve as fluorescent probes or in the development of organic light-emitting diodes (OLEDs). The fluorescent properties of related benzothiazole compounds have been documented extensively .

作用機序

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets:

類似化合物との比較

Key Observations:

Benzothiazolylidene Derivatives: The target compound shares the benzothiazolylidene group with SQ7 and the pyrazole-linked analog in . SQ7 demonstrates strong bovine serum albumin (BSA) binding (K = 1.2 × 10⁴ M⁻¹), suggesting the benzothiazole moiety’s role in protein interactions . However, the target lacks the squarylium core, which is pivotal for fluorescence in SQ5.

Tetrazole-Containing Analogs :

  • The compound in has a trifluoromethylphenyl group instead of benzothiazolylidene. The CF₃ group increases lipophilicity, whereas the target’s benzothiazole may enhance π-π stacking in biological systems .

Enzyme Inhibitors: Compound 4b () exhibits potent MAO-B inhibition (IC₅₀ = 0.36 µM) due to its thiazolylidene and acetamide groups.

Research Findings and Data Gaps

  • Structural Advantages : The tetrazole group in the target compound may offer superior metabolic stability compared to imidazole or pyrazole derivatives (e.g., ) due to its resistance to oxidative degradation .
  • Protein Binding Potential: The benzothiazolylidene motif, as seen in SQ7, is associated with spontaneous BSA binding (ΔG = -23.5 kJ/mol), implying the target compound could interact similarly with serum proteins .
  • Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via condensation reactions between hydrazinecarboxamides and ketones, suggesting a plausible route for the target’s preparation.

生物活性

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a benzothiazole moiety with a tetrazole ring, which are both known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 358.4 g/mol. The compound's structure features significant functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18N6O2S
Molecular Weight358.4 g/mol
CAS NumberNot specified

Antimicrobial Activity

Initial studies indicate that N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exhibits antimicrobial properties . Compounds containing the benzothiazole and tetrazole moieties have been shown to interact with bacterial and fungal cells, potentially disrupting their cellular functions.

In a comparative study, derivatives of benzothiazole demonstrated varying degrees of antimicrobial activity against common pathogens. For instance, similar compounds showed minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against bacterial strains .

Anticancer Activity

The anticancer potential of this compound is also notable. Research has indicated that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the tetrazole ring may enhance this effect by increasing the compound's affinity for cancer-related targets.

In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide could similarly impact cancer cell viability.

The biological activity of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors, modulating pathways related to inflammation and cell survival.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole and tetrazole derivatives in various therapeutic applications:

  • Antimicrobial Efficacy : A study demonstrated that a related benzothiazole derivative had an MIC value significantly lower than standard antibiotics against resistant bacterial strains .
  • Cancer Cell Studies : Research on benzothiazole analogs showed promising results in reducing tumor size in animal models when administered at specific dosages over a set period.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling benzothiazole and tetrazole moieties via a cyclohexanecarboxamide linker. Key steps include:
  • Condensation reactions : Utilize ethanol or acetonitrile as solvents under reflux (60–80°C) with catalysts like triethylamine or iodine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative TLC for isolating intermediates .
  • Yield optimization : Adjust stoichiometry (e.g., 1.1 equivalents of Lawesson’s reagent for thioamide formation) and reaction time (1–3 hours) .
  • Example : For analogous compounds, yields improved from 37% to 70% by varying substituents and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the benzothiazole and tetrazole rings (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 3100–3200 cm⁻¹ (tetrazole N-H) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ at m/z 384.12) .
  • Elemental analysis : Confirms purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding modes of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase or viral proteases. Docking poses (e.g., π-π stacking with benzothiazole and hydrogen bonding with tetrazole) correlate with IC₅₀ values .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or antitumor activity .

Q. How can researchers resolve contradictions in reported synthetic yields for benzothiazole-tetrazole hybrids?

  • Methodological Answer :
  • Variable analysis : Systematically test parameters:
ParameterImpact on YieldExample from Evidence
Solvent polarityHigher polarity (DMF) increases cyclization rates72% yield in DMF vs. 45% in ethanol
Catalyst typeIodine vs. TBHP affects oxidative coupling efficiencyTBHP improved yields by 20%
TemperatureReflux (80°C) vs. RT impacts reaction kinetics70% yield at 80°C vs. 37% at RT
  • Reproducibility protocols : Standardize inert atmospheres (N₂/Ar) and moisture control .

Q. What strategies enhance bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent screening : Modify benzothiazole (electron-withdrawing Cl/F) or tetrazole (alkyl/aryl groups) to alter pharmacokinetics:
SubstituentBioactivity TrendEvidence
4-Chlorophenyl↑ Anticancer (IC₅₀ = 12 µM)
4-Fluorophenyl↑ Antiviral (EC₅₀ = 5 µM)
MethyltetrazoleImproved BBB penetration (logP = 2.1)
  • Prodrug design : Introduce ester or glycoside moieties to enhance solubility .

Q. How are in vitro assays designed to analyze target interactions and toxicity?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™) .
  • Cytotoxicity screening : Use MTT assays on HEK-293 and HepG2 cells; compare selectivity indices (SI > 10 indicates low toxicity) .
  • Membrane permeability : Caco-2 monolayers assess P-gp efflux ratios (<2.0 suggests oral bioavailability) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。